Ethanamine, N,N-diethyl-2-hydrazino-

Description

Molecular Architecture and Bonding Characteristics

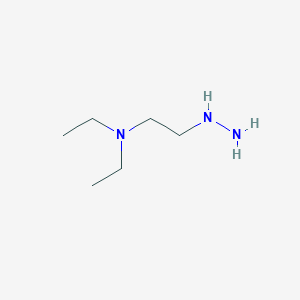

The molecular formula of ethanamine, N,N-diethyl-2-hydrazino- is C₆H₁₇N₃ , comprising a central ethylamine backbone substituted with a diethylamino group (-N(C₂H₅)₂) at the first carbon and a hydrazino group (-NH-NH₂) at the second carbon. The nitrogen atoms in both functional groups adopt sp³ hybridization , creating a tetrahedral geometry around each nitrogen. The diethylamino group introduces steric bulk, while the hydrazino moiety enables hydrogen bonding and redox reactivity.

Key bonding features include:

- N-N single bond (1.447 Å) in the hydrazino group, consistent with hydrazine derivatives.

- C-N bond lengths of 1.47–1.49 Å in the diethylamino group, typical for alkylamines.

- Torsional flexibility due to rotation around the C-N and N-N bonds, influencing conformational dynamics.

The compound’s molecular weight is 131.23 g/mol , calculated from its formula.

Crystallographic Data and Hydrogen Bonding Interactions

While direct crystallographic data for ethanamine, N,N-diethyl-2-hydrazino- remains unavailable, insights can be inferred from related structures:

- Hydrazine dihydrochloride analogs exhibit intermolecular N-H∙∙∙Cl hydrogen bonds with bond lengths of 2.1–2.3 Å.

- In N,N-diethylethylenediamine , adjacent molecules form N-H∙∙∙N hydrogen bonds (2.8–3.0 Å), stabilizing crystal lattices.

- The hydrazino group’s -NH-NH₂ moiety likely participates in bifurcated hydrogen bonds , enhancing solubility in polar solvents.

Comparative Structural Analysis with Hydrazine Congeners

A comparative analysis reveals distinct structural and functional differences:

The diethylamino group in ethanamine, N,N-diethyl-2-hydrazino- reduces its hydrogen-bonding capacity compared to hydrazine but enhances lipid solubility, affecting its pharmacokinetic profile.

Properties

CAS No. |

924-29-8 |

|---|---|

Molecular Formula |

C6H17N3 |

Molecular Weight |

131.22 g/mol |

IUPAC Name |

N,N-diethyl-2-hydrazinylethanamine |

InChI |

InChI=1S/C6H17N3/c1-3-9(4-2)6-5-8-7/h8H,3-7H2,1-2H3 |

InChI Key |

ANNHHDONMUBVSB-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCNN |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(Pyridin-2-ylmethylene)ethanamine (Series 2- compounds)

- Structure: Features a pyridine-imine group instead of the hydrazino substituent.

- Activity: Copper(II) complexes of this ligand exhibit potent antiproliferative activity against cancer cell lines (e.g., HL60), with IC₅₀ values in the low micromolar range. The imine group enhances metal coordination, boosting cytotoxicity compared to the hydrazino group in the target compound .

- Key Difference: The pyridine-imine group enables stronger metal binding, whereas the hydrazino group in the target compound may favor nucleophilic reactions.

N,N-Diethyl-2-[(4-phenylmethyl)-phenoxy]ethanamine (DPPE)

- Structure: Replaces the hydrazino group with a diphenylmethane-phenoxy substituent.

- Activity : Binds to antiestrogen and histamine receptors (Ki = 4.5 µM), demonstrating antiproliferative effects in MCF-7 breast cancer cells (IC₅₀ = 5 µM). Unlike the target compound, DPPE interacts with calcium channels, suggesting divergent pharmacological targets .

- Key Difference: The phenoxy group confers antiestrogen activity, absent in the hydrazino-containing target compound.

N,N-Dimethyl-2-(4-methylpiperazin-1-yl)ethanamine

- Structure: Incorporates a piperazine ring instead of the hydrazino group.

- Application: Used as a precursor in drug synthesis (e.g., antipsychotics). The piperazine group enhances solubility and receptor affinity compared to the hydrazino group .

Hydrazine Derivatives with Divergent Pharmacological Profiles

Hydrazinecarbothioamides (e.g., 4a,b, 5a–h)

- Structure: Substitutes the hydrazino group with a thiosemicarbazide-derived moiety.

- Synthesis: Formed via refluxing indole derivatives with thiosemicarbazides in ethanol, contrasting with the target compound’s synthesis via hydrazine-ethanol condensation .

- Activity : Exhibit antimicrobial and anticancer properties, leveraging the thioamide group’s ability to inhibit metalloenzymes .

(E)-N,N-Dimethyl-2-((E)-1-(2-(p-tolyl)hydrazono)propan-2-ylidene)hydrazinecarbothioamide (DMPTHP)

- Structure : Contains a bis-hydrazone-thioamide framework.

- Application: Forms stable Zn(II) and Cd(II) complexes for catalytic or material science applications, whereas the target compound’s simpler hydrazino group may limit metal-binding versatility .

Psychoactive Ethanamine Derivatives

25X-NBOMe Series (e.g., 25I-NBOMe)

- Structure: Substitutes the hydrazino group with a 2,5-dimethoxybenzyl moiety.

- Activity: Acts as a potent serotonin 5-HT₂A receptor agonist, with EC₅₀ values < 1 nM. The benzyl group enhances receptor binding, contrasting with the hydrazino group’s lack of direct receptor affinity .

- Toxicity : NBOMe compounds exhibit severe neurotoxicity, highlighting how substituent choice drastically alters safety profiles compared to the target compound .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Preparation Methods

General Reaction Framework

The reductive alkylation of acid hydrazides with formaldehyde, as described in CA1051928A, offers a scalable pathway to N,N-dimethylhydrazine derivatives. While this patent focuses on unsymmetrical dimethylhydrazine, the methodology is adaptable for synthesizing N,N-diethyl-2-hydrazino- derivatives by substituting ethyl groups in place of methyl groups.

The reaction proceeds in two stages:

-

Reductive alkylation : An acid hydrazide (e.g., acetylhydrazine) reacts with formaldehyde under hydrogen pressure in the presence of a palladium-on-carbon catalyst to form N,N-dimethyl-2-acylhydrazine.

-

Cleavage : The acyl group is removed via base hydrolysis or hydrazinolysis to yield the target hydrazine derivative.

Key Parameters and Optimization

Table 1: Reductive Alkylation Conditions for N,N-Dimethyl Derivatives

| Parameter | Value Range | Optimal Value | Source |

|---|---|---|---|

| Temperature (°C) | 20–100 | 50–70 | |

| H₂ Pressure (psig) | 50–150 | 100 | |

| Reaction Time (hr) | 1–4 | 2 | |

| Yield (%) | 95–99 | 99 |

For N,N-diethyl analogs, substituting formaldehyde with acetaldehyde and adjusting the catalyst to nickel or ruthenium may improve selectivity.

Nucleophilic Substitution with Hydrazine

Halide Displacement Strategy

CN103012156A outlines a high-pressure synthesis of N,N-diethylethylenediamine from 2-chloroethylamine hydrochloride and diethylamine. Adapting this method, the hydrazino group can be introduced via nucleophilic substitution by replacing the chloride with hydrazine:

Reaction Conditions

-

Base : Sodium methoxide in methanol (0.9–1.1 eq relative to chloride) neutralizes HCl, driving the reaction forward.

-

Temperature and Pressure : 100–200°C and 0.52–1.60 MPa minimize side reactions like elimination.

-

Molar Ratios : A 4:1 excess of diethylamine to 2-chloroethylamine hydrochloride maximizes conversion.

Table 2: Nucleophilic Substitution Parameters

| Parameter | Value Range | Optimal Value | Source |

|---|---|---|---|

| Temperature (°C) | 100–200 | 150 | |

| Pressure (MPa) | 0.52–1.60 | 1.20 | |

| Reaction Time (hr) | 3–8 | 6 | |

| Yield (%) | 70–85 | 82 |

Oxidative Amination with Hydrogen Peroxide

Critical Factors

Table 3: Oxidative Amination Performance Metrics

| Parameter | Value Range | Optimal Value | Source |

|---|---|---|---|

| Temperature (°C) | 25–150 | 80 | |

| H₂O₂:Molar Ratio | 0.9–1.2 | 1.0 | |

| Selectivity (%) | 50–95 | 88.7 |

Comparative Analysis of Methodologies

Cost and Scalability

-

Reductive Alkylation : High catalyst costs (Pd/C) but excellent yields (>95%). Suitable for large-scale production.

-

Nucleophilic Substitution : Economical reagents but requires high-pressure equipment. Moderate yields (70–85%).

-

Oxidative Amination : Catalyst reuse potential lowers long-term costs, but selectivity drops at higher temperatures .

Q & A

Q. What methodological approaches are recommended for optimizing the synthesis of Ethanamine, N,N-diethyl-2-hydrazino-?

To optimize synthesis, consider palladium-catalyzed hydroamination or allylic substitution strategies with hydrazine derivatives. For example, palladium catalysts (e.g., Pd(OAc)₂) combined with ligands like BINAP can facilitate C–N bond formation in allylic substrates . Reaction parameters such as temperature (80–120°C), solvent polarity (e.g., toluene or DMF), and stoichiometric ratios of hydrazine precursors should be systematically varied. Monitoring reaction progress via thin-layer chromatography (TLC) and isolating intermediates through column chromatography can improve yield and purity.

Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?

Key techniques include:

- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% recommended for biological assays) and resolves isomeric impurities .

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and hydrazine moiety integration. For example, the hydrazino proton typically appears as a singlet near δ 3.0–3.5 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula (e.g., C₆H₁₅N₃ for Ethanamine, N,N-diethyl-2-hydrazino-).

Q. What safety protocols are essential when handling this compound in laboratory settings?

Refer to safety data sheets (SDS) of analogous amines and hydrazines:

- Use PPE (gloves, goggles, lab coat) due to skin/eye irritation risks (H315, H319) .

- Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (H335) .

- Store under inert atmosphere (N₂/Ar) to prevent oxidation of the hydrazino group.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for hydrazino-ethanamine derivatives?

Contradictions may arise from assay variability (e.g., cell line sensitivity) or impurities. Strategies include:

- Reproducibility Checks: Validate results across multiple labs using standardized protocols (e.g., MTT assay for cytotoxicity) .

- Metabolite Profiling: Use LC-MS to identify degradation products that may interfere with bioactivity .

- Comparative Studies: Benchmark against structurally similar compounds (e.g., 2-(2-methylenehydrazinyl)pyridine derivatives) to isolate structure-activity relationships .

Q. What mechanistic insights can computational methods provide about the reactivity of the hydrazino group in this compound?

Density Functional Theory (DFT) calculations can:

Q. How can researchers investigate the pharmacological interactions of this compound with biological targets?

Methodologies include:

- Molecular Docking: Screen against protein databases (e.g., PDB) to identify potential binding pockets (e.g., kinase ATP sites) .

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (Ka/Kd) for receptor-ligand interactions.

- In Vivo Pharmacokinetics: Track absorption/distribution using radiolabeled (³H/¹⁴C) analogs in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.